molecular formula C10H22O3 B14178618 1-Ethoxy-2-(2-ethoxypropoxy)propane CAS No. 852049-70-8

1-Ethoxy-2-(2-ethoxypropoxy)propane

Cat. No.: B14178618
CAS No.: 852049-70-8
M. Wt: 190.28 g/mol
InChI Key: ZIKLJUUTSQYGQI-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(2-ethoxypropoxy)propane is a branched ether compound characterized by multiple ethoxy and propoxy substituents. Its molecular formula is C₈H₁₈O₃, with a molecular weight of 162.23 g/mol (calculated from and ). Structurally, it consists of a propane backbone substituted with an ethoxy group at position 1 and a 2-ethoxypropoxy group at position 2. This compound is primarily used as a solvent or intermediate in organic synthesis due to its moderate polarity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-(2-ethoxypropoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-(2-ethoxypropoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-2-(2-ethoxypropoxy)propane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is utilized in biochemical assays and as a medium for cell culture.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is employed in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(2-ethoxypropoxy)propane involves its interaction with various molecular targets. The ethoxy groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound in different environments. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular data for 1-Ethoxy-2-(2-ethoxypropoxy)propane and related ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₈H₁₈O₃ 162.23 Not explicitly provided* Propane backbone with ethoxy and ethoxypropoxy groups
2-(2-(2-Methoxyethoxy)ethoxy)propane C₈H₁₈O₃ 162.23 77078-22-9 Methoxyethoxy substituents instead of ethoxy
1-(1-Ethoxyethoxy)-2-methylpropane C₈H₁₈O₂ 146.23 7234-65-3 Ethoxyethoxy group on a methylpropane chain
1-(1,1-Dimethylethoxy)-2-methylpropane C₈H₁₈O 130.23 33021-02-2 Tert-butyl ether with isobutyl branching
1-(2-Ethoxyethoxy)propan-2-ol C₇H₁₆O₃ 148.20 63716-10-9 Hydroxyl group introduces polarity

Physical and Chemical Properties

  • Boiling Point : Branched ethers like 1-(1,1-dimethylethoxy)-2-methylpropane (tert-butyl isobutyl ether) exhibit lower boiling points (~82°C at 8 mmHg for similar ethers in ) compared to linear analogs due to reduced intermolecular forces.
  • Solubility: Ethers with ethoxy groups (e.g., this compound) are less polar than methoxy analogs (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane), leading to lower water solubility but higher miscibility in organic solvents like ethanol or acetone .

Properties

CAS No.

852049-70-8

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-ethoxy-2-(2-ethoxypropoxy)propane

InChI

InChI=1S/C10H22O3/c1-5-11-7-9(3)13-8-10(4)12-6-2/h9-10H,5-8H2,1-4H3

InChI Key

ZIKLJUUTSQYGQI-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)OCC(C)OCC

Origin of Product

United States

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